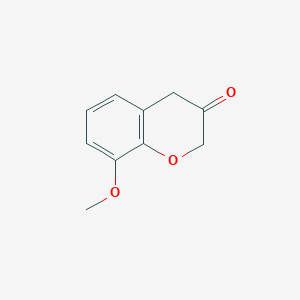
8-甲氧基色满-3-酮
描述
8-Methoxychroman-3-one (8-MCO) is a naturally occurring compound, belonging to the chroman family of molecules. It has been studied extensively in the laboratory due to its potential applications in the field of medicine and biochemistry. 8-MCO has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied in detail.
科学研究应用
结构和物理化学性质
8-甲氧基色满-3-酮衍生物表现出有趣的结构和物理化学性质。例如,对 3-(3-羧基苯氨基亚甲基)-2-甲氧基色满-4-酮(一种衍生物)的研究表明它是一种热稳定的有机杂环配体,以非中心对称群结晶,具有通过氢和 π-π 相互作用形成链和稳定结构的潜力。还研究了该化合物在室温下在各种溶剂中的溶解度,突出了其在材料科学和有机化学应用中的潜力(Dziewulska-Kułaczkowska 和 Bartyzel,2013)。
合成技术
已经探索了通过烯丙基芳基醚环化合成 3-二烷基氨基色满,从而产生了含硫的 3-烷基氨基色满。该过程展示了 8-甲氧基色满-3-酮衍生物在合成有机化学中的多功能性,可能在制药和其他化学工业中有用(Andersson、Wikström 和 Hallberg,1990)。
染色质相互作用研究
8-甲氧基色满-3-酮衍生物已被用于研究活哺乳动物细胞中的染色质组织。这些化合物能够嵌入 DNA 结构域,形成双功能加合物,在分子生物学中具有应用,特别是在理解 DNA 切除修复和染色质组织方面(Mathis 和 Althaus,2004)。
光化学相互作用
8-甲氧基色满-3-酮衍生物与 DNA 和蛋白质等生物分子的光化学反应一直是研究的主题。这些反应包括通过 UVA 照射与牛血清白蛋白等蛋白质形成共价共轭物,表明在光化学和光疗中具有潜在应用(Yoshikawa 等,1979)。
与 DNA 结合
研究还集中在通过光谱技术监测 8-甲氧基色满-3-酮衍生物与 DNA 的结合。这对于理解药物-DNA 相互作用具有重要意义,这对于药物设计和药物研究开发至关重要(Zhou、Zhang 和 Wang,2014)。
作用机制
Target of Action
8-Methoxychroman-3-one is a type of homoisoflavonoid . Homoisoflavonoids are known to interact with a variety of biological targets, including enzymes, receptors, and cellular structures . .
Mode of Action
It is known that homoisoflavonoids can interact with their targets in a variety of ways, such as by binding to enzymes or receptors, thereby altering their function .
Biochemical Pathways
Homoisoflavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidation, and cell proliferation .
Result of Action
Homoisoflavonoids have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
安全和危害
For safety, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
生化分析
Biochemical Properties
8-Methoxychroman-3-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and α-glucosidase, which are key enzymes involved in inflammatory and metabolic pathways . Additionally, 8-Methoxychroman-3-one exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .
Cellular Effects
8-Methoxychroman-3-one affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, thereby reducing inflammation . Furthermore, 8-Methoxychroman-3-one modulates the expression of genes involved in antioxidant defense and metabolic regulation .
Molecular Mechanism
The molecular mechanism of 8-Methoxychroman-3-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as TNF-α and α-glucosidase, inhibiting their activity . This inhibition leads to a reduction in inflammatory responses and improved metabolic control. Additionally, 8-Methoxychroman-3-one influences gene expression by activating transcription factors that regulate antioxidant and anti-inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methoxychroman-3-one change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that 8-Methoxychroman-3-one maintains its anti-inflammatory and antioxidant properties over extended periods, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of 8-Methoxychroman-3-one vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as reduced inflammation and improved metabolic function . At high doses, it can cause toxic effects, including liver damage and oxidative stress . Therefore, it is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
8-Methoxychroman-3-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and detoxification . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and antioxidant defense .
Transport and Distribution
Within cells and tissues, 8-Methoxychroman-3-one is transported and distributed through specific transporters and binding proteins. It is known to interact with membrane transporters that facilitate its uptake and distribution to various cellular compartments . This distribution is essential for its biological activity and therapeutic effects.
Subcellular Localization
8-Methoxychroman-3-one localizes to specific subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its localization, as it can directly interact with mitochondrial enzymes and proteins involved in energy production and oxidative stress response . Post-translational modifications, such as phosphorylation, may also play a role in directing 8-Methoxychroman-3-one to specific cellular compartments .
属性
IUPAC Name |
8-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEBBHNRCWBWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465029 | |
| Record name | 8-methoxychroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91520-00-2 | |
| Record name | 8-methoxychroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



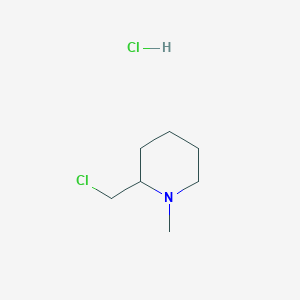
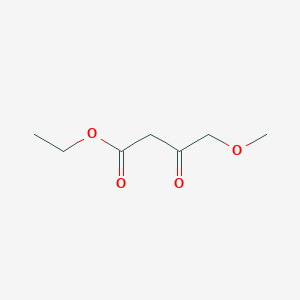
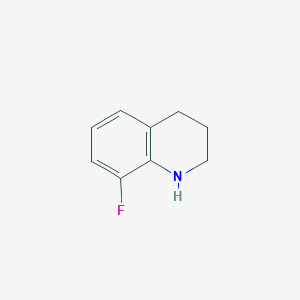

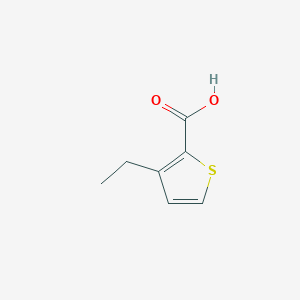

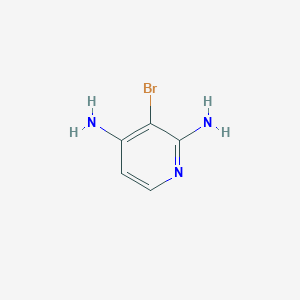
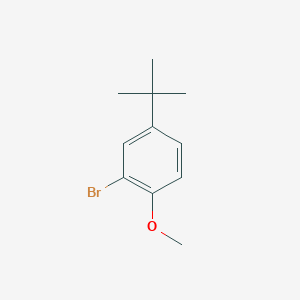



![1-Acetyl-5-chloropyrazolo[3,4-c]pyridine](/img/structure/B1280579.png)

